
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two dioxetane groups attached to a hydrazinedicarboxylic acid backbone. The presence of dioxetane groups is particularly interesting due to their chemiluminescent properties, making this compound a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester typically involves multiple steps. The initial step often includes the preparation of the hydrazinedicarboxylic acid derivative, followed by the introduction of the dioxetane groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The dioxetane groups can be oxidized, leading to the formation of reactive intermediates.
Reduction: The hydrazine moiety can be reduced under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxetane groups can lead to the formation of carbonyl compounds, while reduction of the hydrazine moiety can yield hydrazine derivatives.
科学的研究の応用
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry.
Biology: Employed in bioluminescence imaging to study cellular processes.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of luminescent materials for sensors and displays.
作用機序
The mechanism of action of this compound is primarily related to its chemiluminescent properties. The dioxetane groups can undergo a chemical reaction that releases energy in the form of light. This process involves the formation of an excited state intermediate, which then decays to the ground state, emitting light. The molecular targets and pathways involved in this process are primarily related to the interaction of the dioxetane groups with specific reagents that trigger the chemiluminescent reaction.
類似化合物との比較
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar backbone but lacks the dioxetane groups.
Di-tert-butyl hydrazine-1,2-dicarboxylate: Another hydrazinedicarboxylic acid derivative with different ester groups.
Uniqueness
The uniqueness of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester lies in its dioxetane groups, which impart chemiluminescent properties. This makes it particularly valuable in applications requiring light emission, such as imaging and sensing technologies.
特性
CAS番号 |
109123-74-2 |
|---|---|
分子式 |
C14H24N2O8 |
分子量 |
348.35 g/mol |
IUPAC名 |
(3,4,4-trimethyldioxetan-3-yl)methyl N-[(3,4,4-trimethyldioxetan-3-yl)methoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H24N2O8/c1-11(2)13(5,23-21-11)7-19-9(17)15-16-10(18)20-8-14(6)12(3,4)22-24-14/h7-8H2,1-6H3,(H,15,17)(H,16,18) |
InChIキー |
LPUUPZOOOUUGDI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OO1)(C)COC(=O)NNC(=O)OCC2(C(OO2)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
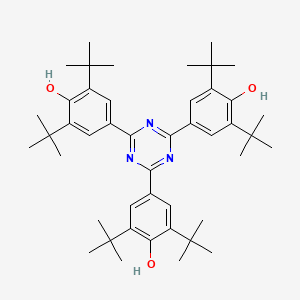


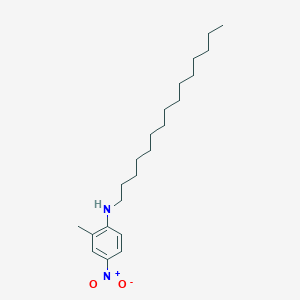
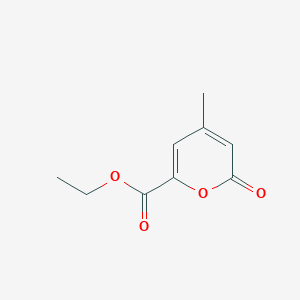
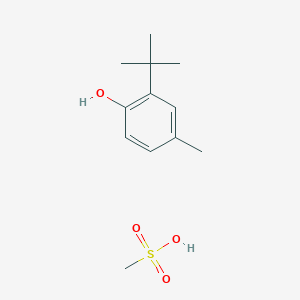
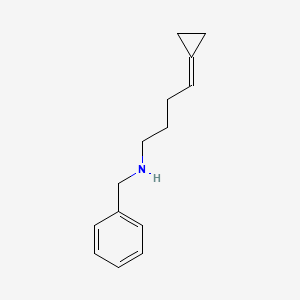
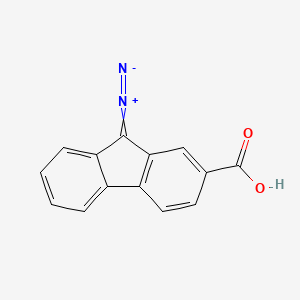
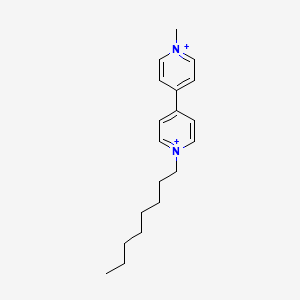
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
